Potency and Selectivity vs. SHP099
SHP836 exhibits a distinct biochemical profile compared to the more widely used SHP2 inhibitor SHP099. SHP836 inhibits full-length SHP2 with an IC50 of 12 µM, which is approximately 170-fold less potent than SHP099 (IC50 = 0.070 µM) [1]. However, SHP836 demonstrates high selectivity over the isolated phosphatase domain (SHP2 PTP IC50 >100 µM), indicating a purely allosteric mechanism with minimal off-target phosphatase activity . In contrast, SHP099, while more potent, exhibits a narrower selectivity window and is orally bioavailable, making it a preferred tool for in vivo studies .
| Evidence Dimension | Biochemical inhibition of full-length SHP2 |
|---|---|
| Target Compound Data | IC50 = 12 µM |
| Comparator Or Baseline | SHP099: IC50 = 0.070 µM |
| Quantified Difference | 171-fold less potent |
| Conditions | In vitro enzymatic assay using recombinant full-length SHP2 protein |
Why This Matters
SHP836 is ideal for biochemical assays requiring a less potent allosteric probe with high target engagement fidelity, while SHP099 is suited for potent cellular and in vivo applications.
- [1] Garcia Fortanet J, Chen CH, Chen YN, et al. J Med Chem. 2016;59(17):7773-7782. View Source
